Cuminaldehyde-d8

Mass Spectrometry Quantitative Bioanalysis Isotopic Interference

Accurate quantification of cuminaldehyde in biological matrices is compromised by variable extraction recovery, ionization efficiency, and matrix effects when using unlabeled internal standards. Cuminaldehyde-d8 resolves this as a deuterated internal standard providing a definitive +8 Da mass shift. • +8 Da mass shift prevents spectral overlap with the natural M+2 isotope of cuminaldehyde, ensuring robust signal separation. • Co-elution with the target analyte normalizes for differential extraction recovery, ionization efficiency, and matrix effects. • Enables development and validation of LC-MS/MS methods compliant with FDA Bioanalytical Method Validation Guidance. Supplied at ≥98% chemical purity with room-temperature shipping stability; optimal storage at -20°C.

Molecular Formula C10H12O
Molecular Weight 156.25 g/mol
Cat. No. B12375211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCuminaldehyde-d8
Molecular FormulaC10H12O
Molecular Weight156.25 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C=O
InChIInChI=1S/C10H12O/c1-8(2)10-5-3-9(7-11)4-6-10/h3-8H,1-2H3/i1D3,2D3,3D,8D
InChIKeyWTWBUQJHJGUZCY-VYCXTCDVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cuminaldehyde-d8 (p-Isopropylbenzaldehyde-d8): A Highly Deuterated Analytical Standard for LC-MS/MS Quantification of Cuminaldehyde


Cuminaldehyde-d8 is a stable isotope-labeled analog of the natural monoterpenoid aldehyde cuminaldehyde, in which eight hydrogen atoms are replaced by deuterium (²H) . This heavy labeling results in a molecular formula of C10H4D8O and a molecular weight of 156.25 g/mol, representing a nominal mass increase of +8 Da relative to the unlabeled parent compound (C10H12O, 148.20 g/mol) . It is primarily utilized as an internal standard for the accurate quantification of cuminaldehyde in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Why Unlabeled Cuminaldehyde or Lesser-Labeled Analogs Cannot Substitute for Cuminaldehyde-d8 in Quantitative Bioanalysis


In quantitative LC-MS/MS, the use of an unlabeled analog or a structural surrogate as an internal standard introduces unacceptable analytical error due to differential extraction recovery, ionization efficiency, and matrix effects . Deuterated internal standards like Cuminaldehyde-d8 are essential because they co-elute with the target analyte and experience nearly identical sample preparation and ionization phenomena, thereby normalizing for these sources of variability [1]. However, the degree of deuteration is critical; a mass difference of at least +3 Da is required to avoid spectral overlap with the natural isotopic envelope of the analyte . Cuminaldehyde-d8 provides a +8 Da mass shift, ensuring robust signal separation from cuminaldehyde and its naturally occurring M+2 isotope, a benefit not reliably achieved with lower-labeled (e.g., -d3) or unlabeled alternatives .

Quantitative Performance Differentiation: Why Cuminaldehyde-d8 is the Preferred Analytical Internal Standard


Superior Spectral Resolution and Quantitative Accuracy from an +8 Da Mass Shift

Cuminaldehyde-d8 provides a +8 Da mass shift relative to unlabeled cuminaldehyde, which is substantially greater than the minimum required +3 Da mass difference for small molecules . This large mass shift ensures that the internal standard's signal is fully resolved from the analyte's monoisotopic peak (M0) and its naturally occurring M+2 isotopic peak. In contrast, a cuminaldehyde-d3 analog, with a +3 Da shift, risks partial overlap with the natural M+2 peak of cuminaldehyde, leading to inaccurate peak integration and quantification bias, particularly at low analyte concentrations .

Mass Spectrometry Quantitative Bioanalysis Isotopic Interference

Compensation for Matrix Effects and Ionization Variability in LC-MS

As a deuterated internal standard, Cuminaldehyde-d8 is designed to experience the same sample extraction, chromatographic behavior, and ionization phenomena as the target analyte cuminaldehyde. This is in stark contrast to using a structurally similar but unlabeled surrogate. While a surrogate may track some aspects, it cannot identically mimic the ionization suppression or enhancement caused by co-eluting matrix components. The use of Cuminaldehyde-d8 ensures that any alteration in the analyte's ionization efficiency is proportionally mirrored in the internal standard, thereby normalizing the signal ratio and correcting for matrix-induced quantitative bias [1].

LC-MS Matrix Effect Ion Suppression

Essential Tool for Definitive Drug Metabolism and Pharmacokinetic (DMPK) Studies

Cuminaldehyde-d8 is uniquely suited for tracing the metabolic fate of cuminaldehyde in complex biological systems . The incorporation of eight deuterium atoms creates a distinct isotopic signature that persists through metabolic transformations, allowing researchers to differentiate metabolites arising from an administered dose from those endogenously present in the matrix. This is a powerful application of the 'isotope cluster' technique, where the unique isotopic pattern of the -d8 label serves as a definitive tracer. Unlabeled cuminaldehyde, or those with fewer deuterium atoms, would not provide the same level of unequivocal traceability due to potential overlap with natural isotopic abundances or background noise [1].

Metabolite Identification Pharmacokinetics Deuterium Tracing

Potential for Altered Metabolic Stability via the Deuterium Kinetic Isotope Effect (KIE)

The replacement of hydrogen with deuterium can, when strategically placed, slow down cytochrome P450 (CYP)-mediated metabolism due to the primary kinetic isotope effect. This is a fundamental principle underlying the development of deuterated drugs like deutetrabenazine, the first FDA-approved deuterated therapeutic [1]. While not a therapeutic agent itself, Cuminaldehyde-d8 serves as a model compound for exploring this effect. The eight deuterium atoms are placed on aromatic and alkyl positions, which are common sites for oxidative metabolism. In vitro studies with the unlabeled compound have shown that cuminaldehyde interacts with and inhibits major human CYP enzymes (e.g., CYP1A2, CYP2C19, CYP3A4) [2]. Therefore, the -d8 analog can be used as a probe to determine if deuteration at these sites significantly alters the rate of metabolism or CYP inhibition profile, providing data that is directly relevant to the rational design of more stable drug candidates [3].

Deuterium Kinetic Isotope Effect Metabolic Stability Drug Design

Defined Application Scenarios for Cuminaldehyde-d8 Driven by Analytical Performance


LC-MS/MS Method Development and Validation for Cuminaldehyde in Biological Matrices

This is the primary and most direct application. Cuminaldehyde-d8 is used as the deuterated internal standard in the development and validation of quantitative LC-MS/MS methods for measuring cuminaldehyde levels in plasma, tissue, or cell lysates. Its +8 Da mass shift ensures robust signal separation , while its co-elution with the analyte normalizes for matrix effects and sample preparation variability, enabling the achievement of stringent accuracy and precision criteria as required by regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance) [1].

In Vitro and In Vivo Metabolite Profiling and Identification

In drug metabolism studies, Cuminaldehyde-d8 serves as a definitive tracer . By incubating the labeled compound with hepatocytes or liver microsomes, or administering it to animal models, scientists can use the characteristic +8 Da mass shift and its unique isotopic pattern (isotope cluster) to unambiguously identify and characterize all metabolites derived from cuminaldehyde. This application is fundamental to understanding the metabolic fate, potential bioactivation, and clearance mechanisms of cuminaldehyde and related compounds [1].

Probing Structure-Metabolism Relationships and Deuterium Isotope Effects

As a specifically deuterated analog, Cuminaldehyde-d8 is a key reagent for studying the kinetic isotope effect (KIE) on the metabolism of cuminaldehyde . Researchers can directly compare the in vitro metabolic stability (e.g., half-life in human liver microsomes) of unlabeled cuminaldehyde versus Cuminaldehyde-d8 [1]. A measurable difference in the rate of metabolism provides direct evidence for a KIE and offers valuable insights into the rate-limiting steps of its oxidative metabolism, informing the design of more metabolically stable analogs or pro-drugs [2].

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